molecular formula C16H19N5OS B6972916 N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide

N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide

Cat. No.: B6972916
M. Wt: 329.4 g/mol
InChI Key: MDFBSWLBVHXDKM-UHFFFAOYSA-N
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Description

N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclopropyl group, a phenyl group, and a pyrrolidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene is reacted with a carbene or carbenoid reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole, cyclopropyl, and pyrrolidine moieties together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide can be compared with other similar compounds, such as:

These compounds share the thiadiazole ring and cyclopropyl group but differ in other structural features, such as the presence of different aromatic rings or functional groups. The uniqueness of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide lies in its specific combination of structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c22-14(17-19-16-20-18-15(23-16)11-8-9-11)13-7-4-10-21(13)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBSWLBVHXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)NNC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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